8-Bromotheophylline

概述

准备方法

溴茶碱可以通过多种方法合成。一种常见的合成路线涉及茶碱的溴化。该反应通常使用溴或溴化氢作为溴化剂。 该过程包括将茶碱溶解在合适的溶剂中,例如乙酸,然后在受控条件下添加溴化剂,以生成溴茶碱 .

工业生产方法通常涉及大规模溴化反应,严格控制反应条件以确保高产率和纯度。 然后通过重结晶或其他纯化技术纯化产物,以获得所需的质量 .

化学反应分析

溴茶碱经历多种类型的化学反应,包括:

氧化: 溴茶碱在特定条件下可以氧化成各种氧化产物。

还原: 还原反应可以将溴茶碱转化为不同的还原形式。

取代: 溴茶碱中的溴原子可以通过亲核取代反应被其他官能团取代。

这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠和亲核试剂如胺类或硫醇类。 形成的主要产物取决于所用的特定反应条件和试剂 .

4. 科研应用

溴茶碱在科学研究中具有广泛的应用:

化学: 它被用作研究黄嘌呤衍生物及其化学性质的模型化合物。

生物学: 研究溴茶碱对各种生物系统的影响,特别是其利尿作用和与腺苷受体的相互作用。

医学: 它被用于开发利尿药物,以及研究治疗经前综合征等疾病的方法。

科学研究应用

Pharmaceutical Development

Diuretic Agent

8-Bromotheophylline is primarily recognized for its role as a diuretic in the formulation of pamabrom, which is commonly used to alleviate symptoms associated with premenstrual syndrome (PMS). Its mechanism involves increasing glomerular filtration rate and renal tubule permeability while inhibiting sodium reabsorption in the proximal tubule, leading to enhanced urinary output and reduced fluid retention .

Drug Formulations

The compound is utilized as an active ingredient in over-the-counter medications aimed at relieving bloating and discomfort during menstrual periods. It is often combined with analgesics like acetaminophen and naproxen sodium for synergistic effects .

Biochemical Research

Metabolic Pathway Studies

In biochemical research, this compound serves as a tool for studying the effects of brominated compounds on cellular processes. Its ability to inhibit a range of enzymes and receptors allows researchers to investigate metabolic pathways and identify potential therapeutic targets .

Neuroprotective Research

There is ongoing investigation into the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases. Its structural similarity to other xanthines suggests it may influence neurotransmitter systems, warranting further exploration in this area .

Analytical Chemistry

Reference Standard in Chromatography

this compound is employed as a reference standard in analytical techniques such as high-performance liquid chromatography (HPLC). This application aids in the accurate identification and quantification of related compounds within complex biological matrices .

Bioanalytical Methods Development

Recent studies have developed bioanalytical methods for quantifying pamabrom (as this compound) using HPLC coupled with UV detection. This method has been validated for pharmacokinetic studies, demonstrating its reliability for routine applications in clinical research .

Plant Growth Regulation

Agricultural Applications

Research into the effects of this compound on plant growth suggests potential applications in agriculture. Its influence on plant metabolic processes could lead to advancements in crop yield and resilience against environmental stressors .

Case Study: Pharmacokinetic Evaluation of Pamabrom

A significant study evaluated the pharmacokinetics of pamabrom (as this compound) administered alongside acetaminophen and naproxen sodium. The study involved a cohort of Mexican female subjects, revealing insights into absorption rates and the compound's efficacy as a diuretic when combined with other medications .

作用机制

溴茶碱主要通过其利尿作用发挥作用。它增加肾小管的通透性,增强肾小球滤过率,并抑制近端小管的钠重吸收。 这导致尿液生成增加以及钠离子和氯离子排出 .

此外,溴茶碱还作为腺苷受体拮抗剂,特别是在 A1 受体处。 这种拮抗作用有助于其利尿作用,也可能影响其他生理过程 .

相似化合物的比较

溴茶碱类似于其他黄嘌呤衍生物,例如:

茶碱: 一种著名的支气管扩张剂,用于治疗哮喘和慢性阻塞性肺病等呼吸系统疾病。

咖啡因: 一种常见于咖啡和茶中的兴奋剂,以其对中枢神经系统的影响而闻名。

8-氯茶碱: 另一种具有类似利尿特性的黄嘌呤衍生物。

使溴茶碱与众不同的是其特定的溴取代,它赋予了独特的化学和药理特性。 与其他黄嘌呤衍生物相比,这种取代增强了其利尿作用 .

生物活性

8-Bromotheophylline, a derivative of theophylline, exhibits significant biological activity, particularly as a diuretic and in various pharmacological applications. This article explores its biological mechanisms, pharmacokinetics, therapeutic uses, and research findings.

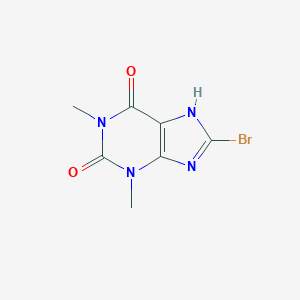

Chemical Structure and Properties

This compound (C7H7BrN4O2) is characterized by its bromine substitution at the 8-position of the theophylline molecule. This modification enhances its biological activity compared to the parent compound. The compound is known for its role in increasing urinary output and has been utilized in various therapeutic contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Diuretic Activity : It increases glomerular filtration rate (GFR) and alters tubular reabsorption processes, leading to increased urine production. This effect is particularly beneficial in managing conditions associated with fluid retention such as premenstrual syndrome (PMS) and other forms of edema .

- Adenosine Receptor Interaction : this compound acts as an antagonist at adenosine receptors (specifically A1 and A2A), which are implicated in various physiological processes including inflammation and neuroprotection. This antagonism may contribute to its potential therapeutic effects beyond diuresis .

Pharmacokinetics

A recent pharmacokinetic study evaluated the absorption and metabolism of this compound when administered as part of pamabrom, a combination drug. The study involved:

- Dosage : A single oral dose of 25 mg pamabrom was administered along with paracetamol and naproxen sodium.

- Sample Analysis : Blood samples were analyzed using a validated reverse-phase HPLC method, demonstrating reliable quantification of this compound in plasma .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax | 3685.60 ng/mL |

| Tmax | [Data Not Provided] |

| AUC0-∞ | [Data Not Provided] |

| Half-life (t1/2) | [Data Not Provided] |

| LLOQ | 20 ng/mL |

Therapeutic Applications

- Diuretic Use : Primarily used for alleviating symptoms associated with water retention, such as bloating and discomfort during menstruation .

- Combination Therapy : Often combined with analgesics like acetaminophen for enhanced therapeutic efficacy in treating menstrual pain .

- Potential Neuroprotective Effects : Due to its action on adenosine receptors, there is ongoing research into its potential benefits for neurodegenerative conditions such as Alzheimer's disease .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Premenstrual Syndrome : A clinical trial involving women with PMS demonstrated significant reductions in bloating and discomfort when treated with pamabrom (which contains this compound) compared to placebo controls .

- Research on Fluid Retention : Another study indicated that patients experiencing fluid retention due to various medical conditions benefitted from treatment with bromotheophylline, showing improved urinary output and decreased symptoms .

属性

IUPAC Name |

8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTFQHRVFFOHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044768 | |

| Record name | 8-Bromotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes at 300 ºC | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland. | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10381-75-6 | |

| Record name | 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10381-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Bromotheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZG87K1MQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

295-316 ºC | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。